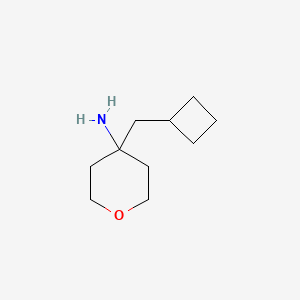

4-(Cyclobutylmethyl)oxan-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

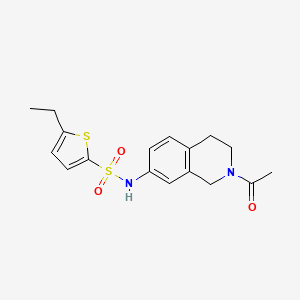

4-(Cyclobutylmethyl)oxan-4-amine, also known as CBMOA, is an organic compound belonging to the class of amines. It is an important compound in the field of synthetic organic chemistry, primarily due to its versatility and the wide range of applications in various scientific fields. CBMOA is a versatile compound due to its unique structure, which consists of a cyclobutylmethyl group attached to an oxan-4-amine group. This makes it a useful building block for synthesizing a variety of compounds for use in research and other applications.

Scientific Research Applications

Efficient Synthesis of Functionalised Oxazoles

A study detailed an efficient method to synthesize highly functionalized 4-aminooxazoles, important in bioactive and functional materials, via an intermolecular reaction facilitated by a gold catalyst. This approach allows for the creation of complex oxazoles with substantial structural variation, highlighting the flexibility of this synthetic strategy (Gillie et al., 2016).

Aerobic Oxidative Cyanation of Tertiary Amines

Research introduced a clean, environmentally benign process for converting tertiary amines to alpha-aminonitriles, using RuCl3 as a catalyst under aerobic conditions. This method provides a practical approach to synthesize versatile synthetic intermediates (Murahashi et al., 2003).

Electrophilic Aminations with Oxaziridines

A review highlighted the versatility of oxaziridines in transferring NH groups to various nucleophiles, facilitating the synthesis of a broad range of nitrogen-containing compounds. This demonstrates the wide applicability of oxaziridines in synthetic chemistry (Andreae & Schmitz, 1991).

Synthesis of Biobased Amines

The synthesis of biobased amines from various biomass sources and their application in material chemistry, including the creation of biobased polymers, underscores the growing interest in sustainable chemical processes (Froidevaux et al., 2016).

Graphene-based Catalysts in Reduction of Nitro Compounds

This review focuses on the use of graphene-based catalysts for reducing nitro compounds to amines, highlighting the environmental and catalytic advantages of these systems. Such advancements support the synthesis of amines from nitroarenes, crucial in various industrial applications (Nasrollahzadeh et al., 2020).

Safety and Hazards

properties

IUPAC Name |

4-(cyclobutylmethyl)oxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c11-10(4-6-12-7-5-10)8-9-2-1-3-9/h9H,1-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGUXINCECYIIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2(CCOCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2824747.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-nitrobenzoate](/img/structure/B2824749.png)

![3-(2-Cyclopropyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-propionic acid](/img/structure/B2824760.png)

![2-[(4-Phenyl-5-prop-2-ynylthio-1,2,4-triazol-3-yl)methylthio]benzothiazole](/img/structure/B2824761.png)

![1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2824764.png)

![6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B2824766.png)

![N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824770.png)